molecular formula C16H18O3 B032063 2-[3-(4-Hydroxyphenyl)propyl]-5-methoxyphenol CAS No. 73731-87-0

2-[3-(4-Hydroxyphenyl)propyl]-5-methoxyphenol

Cat. No. B032063
CAS RN: 73731-87-0
M. Wt: 258.31 g/mol
InChI Key: MSNVBURPCQDLEP-UHFFFAOYSA-N
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Description

2-[3-(4-Hydroxyphenyl)propyl]-5-methoxyphenol is a compound of interest due to its structural and functional properties that make it a candidate for various scientific investigations. Although the specific compound as described is not directly mentioned in the literature, related compounds have been studied for their molecular structure, synthesis, and potential applications.

Synthesis Analysis

The synthesis of compounds closely related to 2-[3-(4-Hydroxyphenyl)propyl]-5-methoxyphenol often involves complex organic reactions. For example, Pimenova et al. (2003) synthesized a compound by reacting pentafluoroacetophenone with dimethyl oxalate in the presence of sodium methylate, indicating the versatility of methods available for synthesizing structurally complex phenols (Pimenova, Krasnych, Goun, & Miles, 2003).

Molecular Structure Analysis

The molecular structure and spectroscopic data of compounds similar to the one can be obtained using computational methods like DFT (Density Functional Theory). Viji et al. (2020) employed DFT calculations to optimize the geometry of a related molecule and assign vibrational spectra based on potential energy distribution, showcasing how theoretical methods contribute to understanding molecular structures (Viji, Balachandran, Babiyana, Narayana, & Saliyan, 2020).

Chemical Reactions and Properties

Chemical properties of structurally related compounds include reactivity towards specific reagents, as demonstrated by Pimenova et al. (2003), where reactions with aniline and other derivatives were investigated. Such studies provide insights into the chemical behavior of phenolic compounds and their derivatives under various conditions.

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystal structure, are crucial for understanding the application range of a compound. For instance, Kula, Mazur, and Rzączyńska (2007) explored the crystal structure and thermal stability of a sodium salt derived from a phenolic compound, revealing how salt formation can influence physical properties (Kula, Mazur, & Rzączyńska, 2007).

Scientific Research Applications

  • Synthesis and Antibacterial Activity Studies

    • Field : Chemistry
    • Application : Two new Cobalt(II) complexes were synthesized from a compound similar to the one you mentioned .
    • Methods : The compounds were characterized using powder X-Ray Diffraction, UV–Vis, IR, NMR, elemental analysis, and MS spectral data .
    • Results : The ligand displayed moderate antibacterial activity against Staphylococcus aureus ATCC25923, Escherichia coli ATCC25922, Pseudomonas aeruginosa, and Klebsiella pneumoniae 22 .
  • Density Functional Theory and Molecular Docking Investigations

    • Field : Computational Chemistry
    • Application : A compound similar to the one you mentioned was studied using density functional theory .
    • Methods : The study used the B3LYP method with a 6-311G** basis set .
    • Results : The study found that the oxygen atoms and π-system revealed a high chemical reactivity for the title compound as electron donor spots and active sites for an electrophilic attack .
  • Use in Cosmetics, Pharmaceuticals, and Foods

    • Field : Food Science, Cosmetics, Pharmaceuticals
    • Application : Propylparaben, a compound similar to the one you mentioned, can be used as a preservative in many water-based cosmetics, such as creams, lotions, shampoos, and bath products . It can also be used in foods .
    • Methods : It can be manufactured synthetically for use in these applications .
    • Results : As a food additive, it has an E number, which is E216 .
  • Use in Polymeric Membranes for Controlled Drug Release Systems

    • Field : Pharmaceutical Sciences
    • Application : Polymeric membranes for controlled drug release systems may be prepared by the photosynthesis of 2-hydroxy-3-phenoxypropyl acrylate by UV radiation .
    • Methods : The product can be used as a curing agent during the fabrication of poly(phenylene ether)-based substrate materials .
    • Results : This method allows for the controlled release of drugs .
  • Use in Radioiodination of Proteins

    • Field : Biochemistry
    • Application : A compound similar to the one you mentioned, 3-(4-Hydroxyphenyl)propionic acid N-hydroxysuccinimide ester, is used as an intermediate for high radioactive radioiodination of proteins .
    • Methods : This compound is used as a Bolton-Hunter reagent precursor .
    • Results : This method allows for the radioiodination of proteins .
  • Use as a Preservative in Cosmetics, Pharmaceuticals, and Foods

    • Field : Food Science, Cosmetics, Pharmaceuticals
    • Application : Propylparaben, a compound similar to the one you mentioned, can be used as a preservative in many water-based cosmetics, such as creams, lotions, shampoos, and bath products . It can also be used in foods .
    • Methods : It can be manufactured synthetically for use in these applications .
    • Results : As a food additive, it has an E number, which is E216 .
  • Use in Polymeric Membranes for Controlled Drug Release Systems

    • Field : Pharmaceutical Sciences
    • Application : Polymeric membranes for controlled drug release systems may be prepared by the photosynthesis of 2-hydroxy-3-phenoxypropyl acrylate by UV radiation .
    • Methods : The product can be used as a curing agent during the fabrication of poly(phenylene ether)-based substrate materials .
    • Results : This method allows for the controlled release of drugs .
  • Use in Radioiodination of Proteins

    • Field : Biochemistry
    • Application : A compound similar to the one you mentioned, 3-(4-Hydroxyphenyl)propionic acid N-hydroxysuccinimide ester, is used as an intermediate for high radioactive radioiodination of proteins .
    • Methods : This compound is used as a Bolton-Hunter reagent precursor .
    • Results : This method allows for the radioiodination of proteins .

properties

IUPAC Name

2-[3-(4-hydroxyphenyl)propyl]-5-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O3/c1-19-15-10-7-13(16(18)11-15)4-2-3-12-5-8-14(17)9-6-12/h5-11,17-18H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSNVBURPCQDLEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CCCC2=CC=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901317996
Record name Broussonin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901317996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(4-Hydroxyphenyl)propyl]-5-methoxyphenol

CAS RN

73731-87-0
Record name Broussonin A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73731-87-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Broussonin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901317996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Broussonin A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44SF3SS9W7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Yellow powder; mp 95-96° C.; UV (MeOH) λmax (log ε) 279 (3.67), 231 (3.82) nm; IR (NaCl) γmax 3380, 1625, 1558, 1507 cm 1; 1H NMR (CD3OD, 500 MHz) δ 1.78 (2H, m, H-2), 2.51 (4H, m, H-1 and H-3), 3.71 (3H, s, OCH3), 6.31 (1H, dd, J=2.5 and 8.1 Hz, H-5′), 6.33 (1H, d, J=2.4 Hz, H-3′), 6.67 (2H, d, J=8.6 Hz, H-3″), 6.90 (1H, d, J=8.2 Hz, H-6′), 6.98 (2H, d, J=8.5 Hz, H-2″); 13C NMR (CD3OD, 125 MHz) δ 30.3 (C-1), 33.5 (C-2), 35.9 (C-3), 55.6 (OCH3), 102.3 (C-3′), 105.4 (C-5′), 116.0 (C-3″), 122.5 (C-1′), 130.3 (C-2″), 131.4 (C-6′), 134.9 (C-1″), 156.2 (C-4″), 157.0 (C-2′), 160.3 (C-4′); EIMS m/z 258 (M+, 62), 151 (21), 137 (100), 107 (26).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
DAG Cortez, BAA Filho, CV Nakamura… - Pharmaceutical …, 2002 - Taylor & Francis
The in vitro antibacterial activities of the biphenyl aucuparin and xanthones, obtained from the dichloromethane extract of the leaves of Kielmeyera coriacea (Guttiferae) were tested …
Number of citations: 41 www.tandfonline.com
JH Kim, S Kim, S Han, EK Ahn, YR Cho… - Journal of Cellular …, 2022 - Wiley Online Library
In the present study, we demonstrate the regulatory effects and mechanism of broussonin A and B, diphenylpropane derivatives isolated from Broussonetia kazinoki, on vascular …
Number of citations: 8 onlinelibrary.wiley.com
RC Ronald, CJ Wheeler - The Journal of Organic Chemistry, 1984 - ACS Publications
In 1980, Takasugi and co-workers reported the isolation and activities of several antifungal metabolites from the tissues of the paper mullberry (Broussoneutra papyifera Vent.) …
Number of citations: 26 pubs.acs.org
AP Marchand, AD Earlywine - The Journal of Organic Chemistry, 1984 - ACS Publications
Since it was first reported in 1961, 1 heptacyclo-[5.5. 1.141. 02’6.03, 11.05’9.08’12] tetradecane (HCTD, 1) has continued to fascinate organic chemists. 2-4 Early attempts to verify its …
Number of citations: 33 pubs.acs.org

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